![molecular formula C8H6ClN3O2 B1445817 5-氯-7-羧酸甲酯咪唑并[1,2-c]嘧啶 CAS No. 1339891-76-7](/img/structure/B1445817.png)
5-氯-7-羧酸甲酯咪唑并[1,2-c]嘧啶
描述
“Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate” is a chemical compound with the CAS Number: 1339891-76-7 . It has a molecular weight of 211.61 . The compound is a brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate” is a brown solid . It should be stored at 0-8°C .科学研究应用
药物研究:抗癌特性
5-氯-7-羧酸甲酯咪唑并[1,2-c]嘧啶:已被确定为抗癌药物开发中的潜在支架。 嘧啶衍生物,包括该化合物,在抑制癌细胞生长方面已显示出希望 。该化合物能够整合到可以诱导癌细胞凋亡的新型类似物中,使其成为肿瘤学研究中的宝贵资产。
抗炎药物开发
嘧啶衍生物的抗炎特性已有充分证明,多项研究突出了其在减少炎症方面的有效性 。该化合物,以其嘧啶核心为基础,可以合成成针对关键炎症介质的新药,为慢性炎症性疾病提供潜在的治疗方法。
抗菌和抗病毒应用
已知嘧啶结构具有抗菌和抗病毒活性。 因此,5-氯-7-羧酸甲酯咪唑并[1,2-c]嘧啶可以作为合成靶向多种病原体(包括细菌和病毒)的化合物的起点 .
抗疟药物的合成
对抗疟疾的斗争导致了对各种化学化合物的探索,嘧啶衍生物因其抗疟潜力而得到认可。 该化合物可用于开发新的抗疟药物,为现有的治疗方法提供替代方案 .
抗惊厥药物的开发
研究表明,某些嘧啶衍生物可以作为抗惊厥药。 5-氯-7-羧酸甲酯咪唑并[1,2-c]嘧啶的结构特征使其成为开发治疗癫痫和其他癫痫发作疾病的新药的候选药物 .
安全和危害
未来方向
While there isn’t specific information on the future directions of “Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate”, related compounds such as imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating potential future directions in drug discovery research.
属性
IUPAC Name |
methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPLICYVCXNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
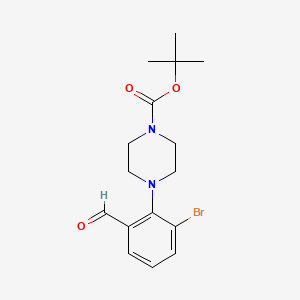

![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)

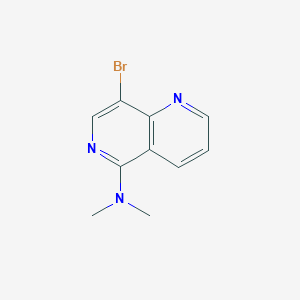

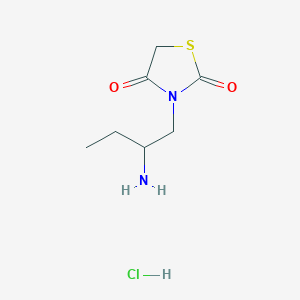
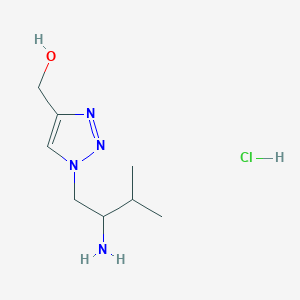


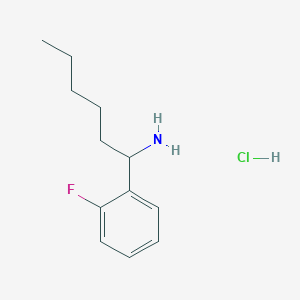

![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)
